molecular formula C3H4N4O2 B123521 3-Amino-1,2,4-triazole-5-carboxylic acid CAS No. 3641-13-2

3-Amino-1,2,4-triazole-5-carboxylic acid

Cat. No. B123521
CAS RN: 3641-13-2
M. Wt: 128.09 g/mol
InChI Key: MVRGLMCHDCMPKD-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . It is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group .


Synthesis Analysis

The synthesis of 3-Amino-1,2,4-triazoles has been developed in good overall yield via two convergent routes . The key intermediate within both routes is a substituted hydrazinecarboximida-mide derivative . 3-Amino-1,2,4-triazole-5-carboxylic acid has also been used in the synthesis of new three-dimensional metal-organic frameworks .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-1,2,4-triazole-5-carboxylic acid are not detailed in the search results, it is known to be involved in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The molecular formula of 3-Amino-1,2,4-triazole-5-carboxylic acid is C3H4N4O2, and its molecular weight is 128.09 g/mol . It is a solid with a melting point of 182 °C .

Scientific Research Applications

1. Synthesis of 1,2,4-triazole-containing scaffolds

  • Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application: The synthesis of these scaffolds involves the use of 3-amino-1,2,4-triazole . The review article summarizes the latest strategies for the synthesis of these privileged scaffolds .
  • Results or Outcomes: The synthesis of these scaffolds has led to the discovery of new drug candidates .

2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

  • Summary of Application: The study focuses on the effect of the molar ratio between reagents, reaction time, and temperature on the yield of 5-substituted 3-amino-1,2,4-triazoles obtained by the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis conditions .
  • Methods of Application: The synthesis was developed using sealed reaction vials under controlled microwave synthesis conditions that are suitable for the application of volatile starting carboxylic acids .
  • Results or Outcomes: The straightforward synthetic method proposed in this work increases the synthetic accessibility of these widely used building blocks and therefore is able to significantly expand the structural diversity of compounds containing a triazole moiety for the needs of drug discovery .

3. Synthesis of new three-dimensional metal-organic framework

  • Summary of Application: 3-Amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc) has been used in the synthesis of new three-dimensional metal-organic framework .

4. Anticorrosion Properties

  • Summary of Application: Recent studies have explored the anticorrosion properties of 3-amino-1,2,4-triazoles .

5. Creation of Energetic Materials

  • Summary of Application: These compounds are of interest for their potential application in the creation of energetic materials .

6. Fluorescence Probes for Trace Analyses

  • Summary of Application: 3-amino-1,2,4-triazoles have been investigated as fluorescence probes for trace analyses of silymarin, a natural product .

7. Gas Adsorption-Porosity Partitioning

  • Summary of Application: Applications associated with these compounds are diverse and include gas adsorption-porosity partitioning .

8. Antihypertensive, Anti-inflammatory, Anticancer, Antibiotic, Anti-HIV, Antioxidant, Antileishmanial, and Anticonvulsant

  • Summary of Application: 1,2,4-Triazole is one of the most significant scaffolds that can meet the needs of pharmaceutical chemistry and offers a variety of biological activities: for example, antihypertensive, anti-inflammatory, anticancer, antibiotic, anti-HIV, antioxidant, antileishmanial, and anticonvulsant .

properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRGLMCHDCMPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063110
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,2,4-triazole-5-carboxylic acid

CAS RN

3641-13-2
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid
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Record name 5-Carboxy-3-amino-1,2,4-triazole
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Record name 3641-13-2
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Record name 5-amino-1H-1,2,4-triazole-3-carboxylic acid
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Record name 5-CARBOXY-3-AMINO-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,2,4-triazole-5-carboxylic acid
Reactant of Route 2
3-Amino-1,2,4-triazole-5-carboxylic acid
Reactant of Route 3
3-Amino-1,2,4-triazole-5-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
101
Citations
H Song, B Li, X Gao, F Shan, X Ma, X Tian, X Chen - ACS omega, 2022 - ACS Publications
For energetic materials (EMs), the key point of the present research is to improve the energetic property and reduce sensitivity. In this work, two new energetic complexes, Mn(atzc) 2 (H …
Number of citations: 6 pubs.acs.org
S Hassen, Y Arfaoui, K Robeyns… - Journal of …, 2022 - Taylor & Francis
The dinuclear compound [Co 2 (Hatzc) 2 (H 2 O) 6 ](NO 3 ) 2 ·4H 2 O containing the polytopic ligand Hatzc ‒ = 3-amino-4H-1,2,4-triazole-5-carboxylate was synthesized and …
Number of citations: 2 www.tandfonline.com
FY Liu, DM Zhou, XL Zhao, JF Kou - Acta Crystallographica Section …, 2017 - scripts.iucr.org
Because of their versatile coordination modes and strong coordination ability for metals, triazole ligands can provide a wide range of possibilities for the construction of metal–organic …
Number of citations: 3 scripts.iucr.org
JJ Hou, X Xu, N Jiang, YQ Wu, XM Zhang - Journal of Solid State Chemistry, 2015 - Elsevier
Solvothermal reactions of metal salts, 3-amino-1,2,4-triazole-5-carboxylic acid (H 2 atzc) and ammonium oxalate in different temperature produced two metal azolate frameworks, …
Number of citations: 11 www.sciencedirect.com
XZ Gao, H Song, B Li, R Wang… - Chinese Journal of …, 2022 - ccspublishing.org.cn
: 三唑类含能配合物在含能材料领域受到广泛关注. 利用溶液法合成了一例含能配合物 [Cd (Hatzc) 2 (H 2 O)](LH1), 其中 H 2 atzc= 3-羧基-5-氨基-1, 2, 4-三唑, 并用 X 射线单晶衍射, 元素分析, …
Number of citations: 2 www.ccspublishing.org.cn
APG Nikalje, MS Ghodke, FAK Khan… - Chinese Chemical …, 2015 - Elsevier
The present work describes a facile, one-pot three component synthesis of a series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid …
Number of citations: 33 www.sciencedirect.com
H Park, G Krigsfeld, SJ Teat, JB Parise - Crystal growth & design, 2007 - ACS Publications
Four new coordination polymer compounds have been prepared using 3-amino-1,2,4-triazole (AmTRZ) as an organic linker, namely, ZnCl(AmTRZ) (1), Zn(HCO 2 )(AmTRZ) (2), Zn 5 (…
Number of citations: 47 pubs.acs.org
JY Gao, XH Xiong, CJ Chen, WP Xie… - Zeitschrift für …, 2013 - Wiley Online Library
Two 2D zinc(II) layered coordination polymer compounds [Zn 2 (atz) 2 (na) 2 ] n (1), and [Zn(atz)(ina)] n (2) (Hatz = 3‐amino‐1H‐1, 2, 4‐triazole, na = nicotinic acid, ina = isonicotinic acid…
Number of citations: 3 onlinelibrary.wiley.com
JY Gao, N Wang, XH Xiong, CJ Chen, WP Xie… - …, 2013 - pubs.rsc.org
To explore the influence of different carboxylate ligands on the structures of metal–organic frameworks (MOFs), five novel Zn(II) coordination polymer compounds, namely, {[Zn(atz)(bia)]}…
Number of citations: 74 pubs.rsc.org
M Takaoka, M Teranishi, S Manabe… - Journal of Toxicologic …, 1994 - jstage.jst.go.jp
The goitrogenic actions of 5-substituted 3-amino-1, 2, 4-triazoles, 3-amino-5-mercapto-1, 2, 4-triazole(AMTZ), 3-amino-1, 2, 4-triazole-5-carboxylic acid (ATZC), 3, 5-diamino-1, 2, 4-…
Number of citations: 4 www.jstage.jst.go.jp

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